molecular formula C16H13NO4S B411119 N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

Cat. No.: B411119
M. Wt: 315.3g/mol
InChI Key: WGJYKDZEWRMWTB-UHFFFAOYSA-N
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Description

N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a chemical compound with the molecular formula C₁₆H₁₃NO₄S. It is known for its unique structure, which includes both anthracene and sulfonamide functional groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of anthracene derivatives with sulfonamide reagents under controlled conditions. One common method includes the oxidation of anthracene to form 9,10-anthraquinone, followed by sulfonation and subsequent reaction with dimethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation and sulfonation processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, dihydroxyanthracenes, and substituted sulfonamides .

Scientific Research Applications

N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
  • 9,10-dioxo-9,10-dihydro-1-anthracenesulfonic acid
  • 9,10-dioxo-9,10-dihydro-1-anthracene-2-sulfonamide

Uniqueness

N,N-dimethyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H13NO4S

Molecular Weight

315.3g/mol

IUPAC Name

N,N-dimethyl-9,10-dioxoanthracene-1-sulfonamide

InChI

InChI=1S/C16H13NO4S/c1-17(2)22(20,21)13-9-5-8-12-14(13)16(19)11-7-4-3-6-10(11)15(12)18/h3-9H,1-2H3

InChI Key

WGJYKDZEWRMWTB-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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